molecular formula C21H27N3O2 B6124230 N'-(3,5-di-tert-butyl-4-hydroxybenzylidene)isonicotinohydrazide

N'-(3,5-di-tert-butyl-4-hydroxybenzylidene)isonicotinohydrazide

Cat. No. B6124230
M. Wt: 353.5 g/mol
InChI Key: SVJQOTFIDQZDFN-YDZHTSKRSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N'-(3,5-di-tert-butyl-4-hydroxybenzylidene)isonicotinohydrazide, commonly known as DHBNH, is a synthetic compound that has been widely used in scientific research. DHBNH is a derivative of isonicotinohydrazide and has been synthesized through various methods.

Mechanism of Action

The mechanism of action of DHBNH involves its ability to scavenge free radicals and inhibit the activity of various enzymes. DHBNH has been shown to scavenge superoxide anions, hydroxyl radicals, and singlet oxygen. DHBNH has also been reported to inhibit the activity of xanthine oxidase, which is involved in the production of reactive oxygen species.
Biochemical and Physiological Effects:
DHBNH has been reported to have various biochemical and physiological effects. DHBNH has been shown to reduce lipid peroxidation and increase the activity of antioxidant enzymes, including superoxide dismutase and catalase. DHBNH has also been reported to reduce inflammation and inhibit the production of pro-inflammatory cytokines, such as interleukin-1β and tumor necrosis factor-α.

Advantages and Limitations for Lab Experiments

DHBNH has several advantages for lab experiments, including its stability, solubility, and low toxicity. DHBNH is also relatively easy to synthesize and purify. However, DHBNH has some limitations, including its low water solubility and limited bioavailability.

Future Directions

DHBNH has several potential future directions for scientific research. DHBNH could be further studied for its antioxidant and anti-inflammatory properties in various disease models, including neurodegenerative diseases, cardiovascular diseases, and cancer. DHBNH could also be modified to improve its water solubility and bioavailability, which could enhance its therapeutic potential. Additionally, DHBNH could be further investigated for its potential as a therapeutic agent for various diseases.

Synthesis Methods

DHBNH can be synthesized through various methods, including the condensation of isonicotinic acid hydrazide with 3,5-di-tert-butyl-4-hydroxybenzaldehyde in the presence of a catalyst. Another method involves the reaction of isonicotinic acid hydrazide with 3,5-di-tert-butyl-4-hydroxybenzaldehyde in ethanol under reflux conditions. The synthesized DHBNH can be purified through recrystallization.

Scientific Research Applications

DHBNH has been widely used in scientific research due to its antioxidant and anti-inflammatory properties. DHBNH has been reported to protect against oxidative stress-induced cell damage and reduce inflammation in various cell types. DHBNH has also been shown to inhibit the activity of various enzymes, including xanthine oxidase, cyclooxygenase, and lipoxygenase.

properties

IUPAC Name

N-[(E)-(3,5-ditert-butyl-4-hydroxyphenyl)methylideneamino]pyridine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H27N3O2/c1-20(2,3)16-11-14(12-17(18(16)25)21(4,5)6)13-23-24-19(26)15-7-9-22-10-8-15/h7-13,25H,1-6H3,(H,24,26)/b23-13+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SVJQOTFIDQZDFN-YDZHTSKRSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC(=CC(=C1O)C(C)(C)C)C=NNC(=O)C2=CC=NC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)C1=CC(=CC(=C1O)C(C)(C)C)/C=N/NC(=O)C2=CC=NC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H27N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

353.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N'-[(E)-(3,5-di-tert-butyl-4-hydroxyphenyl)methylidene]pyridine-4-carbohydrazide

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